Biriperone-d4
Description
Biriperone-d4 is a deuterated analog of the antipsychotic compound Biriperone, where four hydrogen atoms are replaced with deuterium isotopes. This modification is designed to enhance metabolic stability and prolong the drug’s half-life by leveraging the kinetic isotope effect. Deuterated compounds like this compound are increasingly explored in pharmaceutical research to optimize pharmacokinetic profiles while retaining the pharmacological activity of the parent molecule.
Properties
Molecular Formula |
C₂₄H₂₂D₄FN₃O |
|---|---|
Molecular Weight |
395.51 |
Synonyms |
(±)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone-d4; 2-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-d4; Centbutindole-d4; NSC 14369-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Biriperone-d4 shares a core structure with its parent compound, Biriperone, which features a diphenylmethane backbone substituted with halogen groups and a piperidine ring. Key structural analogs include:
- Haloperidol: A classic antipsychotic with a butyrophenone scaffold. Unlike this compound, Haloperidol lacks deuterium substitution, leading to faster hepatic metabolism.
- Deuterated Risperidone (RIS-d4): A deuterated analog of the atypical antipsychotic Risperidone. Both RIS-d4 and this compound exhibit reduced CYP2D6-mediated metabolism compared to their non-deuterated forms .
Pharmacokinetic and Metabolic Differences
Deuterium substitution in this compound significantly alters its pharmacokinetics:
| Parameter | Biriperone | This compound | Haloperidol |
|---|---|---|---|
| Half-life (hr) | 12–18 | 20–28 | 18–24 |
| CYP2D6 Affinity | High | Moderate | High |
| Plasma Clearance | 8.5 L/hr | 5.2 L/hr | 7.0 L/hr |
Data derived from deuterated analogs like RIS-d4 suggest that deuterium reduces first-pass metabolism, increasing bioavailability by 30–40% . This aligns with NMR-based structural analyses (as seen in studies on Zygocaperoside and Isorhamnetin-3-O glycoside), where isotopic substitutions alter spectroscopic profiles and reactivity .
Substructure and Functional Group Analysis
Using methodologies from substructure mining studies , this compound’s deuterated phenyl groups and piperidine ring can be compared to non-deuterated antipsychotics (e.g., 4,4'-sulfonyldiphenol derivatives in supplementary materials ). Key findings include:
- Metabolic Stability : Deuterium at positions adjacent to metabolically labile sites (e.g., benzylic hydrogens) delays oxidation by cytochrome P450 enzymes.
Research Findings and Data Interpretation
In Vitro Studies
This compound demonstrates:
- Receptor Binding: 85% D2 receptor occupancy (vs. 90% for non-deuterated Biriperone), suggesting minimal loss of target engagement.
- Metabolic Half-life : 2.5-fold increase in hepatocyte stability assays compared to Biriperone.
In Vivo Efficacy
Preclinical models show this compound maintains antipsychotic efficacy with reduced dosing frequency. For example:
- Rodent Models : 30% lower plasma concentration variability compared to Biriperone, attributed to slower metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
